1-(2-Aminoethyl)piperidin-4-ol 1-(2-Aminoethyl)piperidin-4-ol
Brand Name: Vulcanchem
CAS No.: 129999-60-6
VCID: VC21158221
InChI: InChI=1S/C7H16N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6,8H2
SMILES: C1CN(CCC1O)CCN
Molecular Formula: C7H16N2O
Molecular Weight: 144.21 g/mol

1-(2-Aminoethyl)piperidin-4-ol

CAS No.: 129999-60-6

Cat. No.: VC21158221

Molecular Formula: C7H16N2O

Molecular Weight: 144.21 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Aminoethyl)piperidin-4-ol - 129999-60-6

CAS No. 129999-60-6
Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
IUPAC Name 1-(2-aminoethyl)piperidin-4-ol
Standard InChI InChI=1S/C7H16N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6,8H2
Standard InChI Key TVPOQFOCXVSORW-UHFFFAOYSA-N
SMILES C1CN(CCC1O)CCN
Canonical SMILES C1CN(CCC1O)CCN

Chemical Identity and Structure

1-(2-Aminoethyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position and an aminoethyl substituent on the piperidine nitrogen. Its structural parameters are summarized in Table 1.

Table 1: Chemical Identity and Structural Information of 1-(2-Aminoethyl)piperidin-4-ol

ParameterValue
CAS Number129999-60-6
Molecular FormulaC₇H₁₆N₂O
Molecular Weight144.21 g/mol
SMILESC1CN(CCC1O)CCN
InChIInChI=1S/C7H16N2O/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6,8H2
InChIKeyTVPOQFOCXVSORW-UHFFFAOYSA-N
Synonyms1-(2-Aminoethyl)-4-hydroxypiperidine; N-(2-aminoethyl)-4-hydroxypiperidine; N-(2-aminoethyl)-4-piperidinol

The compound exists as a free base with the properties listed above, as well as in its dihydrochloride salt form (CAS: 110484-18-9) with molecular formula C₇H₁₈Cl₂N₂O and molecular weight 217.14 g/mol .

Physical Properties

Understanding the physical properties of 1-(2-Aminoethyl)piperidin-4-ol is essential for its proper handling, storage, and application in research settings. Table 2 summarizes these properties.

Table 2: Physical Properties of 1-(2-Aminoethyl)piperidin-4-ol

PropertyValue
Physical StateLiquid
Density1.062 g/cm³
Boiling Point273.1°C at 760 mmHg
Flash Point119°C
Melting PointNot available
AppearanceColorless to slight yellow liquid

The compound's relatively high boiling point indicates strong intermolecular forces, likely due to hydrogen bonding capabilities of both the hydroxyl and amino functional groups .

Synthesis Methods

Several synthetic routes have been reported for preparing 1-(2-Aminoethyl)piperidin-4-ol. One common method involves the reduction of nitrile precursors as detailed below:

Synthesis from Nitrile Precursor

This approach utilizes lithium aluminum hydride (LiAlH₄) reduction:

  • Starting with (4-hydroxypiperidin-l-yl)acetonitrile

  • Reduction with LiAlH₄ in THF

  • Refluxing for approximately 5 hours

  • Quenching excess hydride with controlled addition of water and NaOH

  • Extraction and purification steps

The reaction produces 1-(2-Aminoethyl)piperidin-4-ol as a yellow oil, which can be used directly in subsequent reactions or purified further .

Alternative Synthetic Approaches

Another documented approach involves catalytic hydrogenation:

  • Reaction of 4-fluoropiperidine HCl with glycolonitrile

  • Formation of 2-(4-fluoropiperidin-1-yl)acetonitrile

  • Hydrogenation using Raney nickel catalyst under hydrogen pressure

  • Product isolation and purification

This method can be adapted for synthesizing related compounds with structural modifications .

Preparation of Stock Solutions

For research applications, proper preparation of stock solutions is critical. Table 3 provides guidance for preparing stock solutions of the dihydrochloride salt form.

Table 3: Stock Solution Preparation of 1-(2-Aminoethyl)piperidin-4-ol dihydrochloride

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM4.6053 mL23.0266 mL46.0532 mL
5 mM0.9211 mL4.6053 mL9.2106 mL
10 mM0.4605 mL2.3027 mL4.6053 mL

When preparing stock solutions, it is recommended to store them appropriately: at -80°C for up to 6 months or at -20°C for up to 1 month .

Applications

Pharmaceutical Research

1-(2-Aminoethyl)piperidin-4-ol serves as an important building block in medicinal chemistry and drug discovery:

  • Used as a precursor in the synthesis of compounds with potential therapeutic properties

  • Incorporated into molecules being investigated for neuropharmacological applications

  • Employed in the development of receptor ligands and enzyme inhibitors

  • Utilized in structure-activity relationship studies for drug optimization

The compound's bifunctional nature allows for selective modifications, making it valuable in creating targeted pharmaceutical compounds.

Chemical Research Applications

Beyond pharmaceutical applications, 1-(2-Aminoethyl)piperidin-4-ol finds use in:

  • Organic synthesis as a versatile intermediate

  • Creation of chemical libraries for high-throughput screening

  • Development of novel materials with specific physicochemical properties

  • Chemical catalysis and molecular recognition studies

Several documented research examples demonstrate its utility in complex molecular assembly:

  • Reaction with 2,6-dichlorobenzoic acid to form 2,6-Dichloro-N-[2-(4-hydroxypiperidin-l-yl)ethyl]benzamide

  • Formation of N-[2-(4-hydroxypiperidin-l-yl)ethyl]benzenesulfonamide through reaction with benzenesulfonyl chloride

  • Applications in palladium-catalyzed coupling reactions

Related Compounds

Several structurally related compounds demonstrate the versatility of the basic piperidin-4-ol scaffold:

1-(2-Aminoethyl)piperidin-4-one

This ketone analog (CAS: 1196887-97-4) differs from 1-(2-Aminoethyl)piperidin-4-ol by having a carbonyl group at the 4-position instead of a hydroxyl group. It has applications similar to the hydroxyl variant but offers different reactivity patterns.

1-(2-Aminoethyl)-4-(trifluoromethyl)piperidin-4-ol

This fluorinated derivative incorporates a trifluoromethyl group, enhancing metabolic stability and potentially altering binding properties in biological systems. It has attracted interest in medicinal chemistry for neuropharmacology and inflammation modulation.

1-[1-(2-aminoethyl)piperidin-4-yl]ethan-1-ol

This extended analog includes an additional ethanol moiety, creating a more complex chiral center that may offer enhanced selectivity in certain biological applications .

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